molecular formula C12H20N2O2 B15149533 ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate

Katalognummer: B15149533
Molekulargewicht: 224.30 g/mol
InChI-Schlüssel: KKKHZHJKSVQQBK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate is an ester compound that features a pyrazole ring. Esters are organic compounds derived from carboxylic acids and alcohols, characterized by the presence of a carbonyl group bonded to an oxygen atom, which is then bonded to another carbon atom. This particular compound is notable for its pyrazole ring, which is a five-membered ring containing three carbon atoms and two nitrogen atoms.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate typically involves the esterification of a carboxylic acid with an alcohol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid and alcohol are refluxed with a strong acid like sulfuric acid. The reaction can be represented as follows:

R-COOH+R’-OHR-COOR’+H2O\text{R-COOH} + \text{R'-OH} \rightarrow \text{R-COOR'} + \text{H}_2\text{O} R-COOH+R’-OH→R-COOR’+H2​O

In this case, the carboxylic acid would be 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid, and the alcohol would be ethanol.

Industrial Production Methods

Industrial production of esters like this compound often involves continuous processes where the reactants are fed into a reactor with a catalyst. The reaction conditions are optimized for high yield and purity, often involving elevated temperatures and pressures.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can undergo various chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back into the carboxylic acid and alcohol in the presence of an acid or base.

    Reduction: The ester can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols under appropriate conditions.

Major Products

    Hydrolysis: 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoic acid and ethanol.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted esters or amides.

Wissenschaftliche Forschungsanwendungen

Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents due to its ester functional group.

Wirkmechanismus

The mechanism of action of ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-[3-(propan-2-yl)-1H-pyrazol-1-yl]butanoate can be compared with other esters and pyrazole-containing compounds:

    Ethyl acetate: A simpler ester used as a solvent.

    Methyl butyrate: Another ester with a fruity odor, used in flavorings.

    Pyrazole derivatives: Compounds like 1H-pyrazole-3-carboxylic acid, which have similar biological activities.

The uniqueness of this compound lies in its specific structure, combining the ester functional group with a pyrazole ring, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C12H20N2O2

Molekulargewicht

224.30 g/mol

IUPAC-Name

ethyl 2-(3-propan-2-ylpyrazol-1-yl)butanoate

InChI

InChI=1S/C12H20N2O2/c1-5-11(12(15)16-6-2)14-8-7-10(13-14)9(3)4/h7-9,11H,5-6H2,1-4H3

InChI-Schlüssel

KKKHZHJKSVQQBK-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)OCC)N1C=CC(=N1)C(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.